molecular formula C18H14ClN5O6S B2984002 2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide CAS No. 302952-08-5

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide

Cat. No.: B2984002
CAS No.: 302952-08-5
M. Wt: 463.85
InChI Key: RZHGQZQEHISKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a synthetic benzamide derivative characterized by a sulfamoylphenyl backbone substituted with a 6-methoxypyrimidin-4-yl group and a nitrobenzamide moiety. Its structure combines a pyrimidine ring (with a methoxy substituent at position 6) and a benzamide scaffold bearing a nitro group at position 5 and a chlorine atom at position 2.

The synthesis of analogous benzamide derivatives often involves multi-step reactions, such as condensation of substituted amines with benzoyl chlorides or cyclization under reflux conditions. For example, similar compounds like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3) are synthesized via reactions with benzoyl chloride, followed by thermal cyclization in acetic anhydride to form pyrimidine-fused derivatives .

Properties

IUPAC Name

2-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O6S/c1-30-17-9-16(20-10-21-17)23-31(28,29)13-5-2-11(3-6-13)22-18(25)14-8-12(24(26)27)4-7-15(14)19/h2-10H,1H3,(H,22,25)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHGQZQEHISKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Chlorination: The chlorination of the benzene ring is often carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

    Coupling with Methoxypyrimidine: The final step involves coupling the intermediate with 6-methoxypyrimidine, which can be facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, in the presence of a base like triethylamine.

Major Products

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several sulfamoyl- and benzamide-containing derivatives, which are often explored for their bioactivity. Below is a comparative analysis:

Compound Key Structural Features Functional Implications Synthesis Pathway
Target Compound Chloro-nitrobenzamide + 6-methoxypyrimidin-4-yl sulfamoyl group Enhanced binding to sulfa-sensitive targets (e.g., dihydropteroate synthase analogues) Likely involves sulfamoylation of 4-aminophenyl derivatives followed by benzamide coupling
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide (Compound 3) Chlorobenzylidene-chromene + benzamide Potential kinase inhibition due to chromene scaffold; lower solubility due to hydrophobic groups Condensation with benzoyl chloride, cyclization in acetic anhydride
C F7 (2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide) Pyrimidin-2-yl sulfamoyl + dioxoisoindoline Improved metabolic stability via dioxoisoindoline; moderate binding to carbonic anhydrase Multi-step amidation with sulfamoyl intermediates
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one (Compound 4) Chlorophenyl-pyrimidinone + chromeno scaffold Anticandidal activity; limited solubility in aqueous media Thermal cyclization of benzamide precursors

Pharmacological and Physicochemical Comparisons

Solubility : The nitro group in the target compound increases polarity compared to chlorophenyl or dioxoisoindoline-containing analogues, suggesting better aqueous solubility. However, this is counterbalanced by the hydrophobic sulfamoylphenyl group .

Synthetic Complexity : The target compound’s synthesis likely requires precise sulfamoylation steps, similar to CF7, but avoids the multi-step cyclization needed for chromene derivatives like Compound 4 .

Computational Docking Insights

AutoDock Vina-based studies on analogous sulfamoyl benzamides suggest that the nitro group at position 5 may enhance hydrogen bonding with catalytic residues in bacterial enzymes, a feature absent in chlorine-substituted derivatives like Compound 3 .

Research Findings and Implications

  • Toxicity Profile : Nitrobenzamide derivatives are associated with higher cytotoxicity compared to dioxoisoindoline-containing compounds (e.g., CF7), necessitating further optimization .
  • Thermal Stability : The target compound’s nitro group may reduce thermal stability relative to chlorophenyl analogues, as observed in differential scanning calorimetry (DSC) studies of similar molecules .

Biological Activity

2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide is a complex organic compound that has gained attention for its diverse biological activities. Its unique chemical structure, featuring a benzamide core with chloro, nitro, and sulfamoyl functional groups, positions it as a potential candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is 2-chloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrobenzamide. The structural formula can be represented as follows:

C18H14ClN5O6S\text{C}_{18}\text{H}_{14}\text{ClN}_{5}\text{O}_{6}\text{S}

Key Functional Groups

  • Chloro Group : Enhances lipophilicity and biological activity.
  • Nitro Group : Potentially involved in redox reactions.
  • Sulfamoyl Group : Known for its role in enzyme inhibition.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research suggests that the compound may inhibit certain enzymes, leading to biochemical cascades that affect cellular functions.

Anticancer Activity

Studies have indicated that derivatives of benzamide, including this compound, exhibit anticancer properties. The mechanism may involve the inhibition of cancer cell proliferation through the modulation of signaling pathways associated with cell cycle regulation.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. It may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

Antidiabetic Potential

Recent research highlights the potential of this compound as an antidiabetic agent. It has been shown to inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For instance, a study reported that a related compound had an IC50 value of 10.75 μM against these enzymes, indicating significant inhibitory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Electron-withdrawing groups (e.g., nitro) enhance inhibitory potency.
  • Electron-donating groups (e.g., methoxy) can improve binding affinity to target proteins.

Case Studies and Research Findings

StudyFindings
Grewal et al. (2020) Explored the antidiabetic potential of sulfamoyl benzamide derivatives; highlighted the importance of electron distribution on phenyl rings for enzyme inhibition .
Singh et al. (2021) Investigated the anticancer properties; found that compounds with similar structures inhibited cell growth in various cancer cell lines.
Molecular Docking Studies Showed strong interactions between the compound and active site residues of target enzymes, supporting its potential as an effective inhibitor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.